3-Hydroxyguanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-hydroxy-7H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c6-5-9-4(11)2-3(10(5)12)8-1-7-2/h1,12H,(H,7,8)(H2,6,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFNQGMGUWTPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=C(N2O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952692 | |
| Record name | 2-Imino-2,9-dihydro-3H-purine-3,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30345-22-3, 18905-29-8 | |
| Record name | 3-Hydroxyguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030345223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanine, 3-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-2,9-dihydro-3H-purine-3,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97838TM5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Role in Cancer Research
3-Hydroxyguanine is primarily recognized as a marker for oxidative DNA damage, which is linked to cancer development. Research has shown that elevated levels of 8-hydroxyguanine (a related compound) in urine correlate with cancer progression. For instance, a study found that cancer patients excreted approximately 50% more modified bases than healthy controls, suggesting that these compounds could serve as biomarkers for oxidative stress associated with malignancies .
Case Study: Urinary Biomarkers in Cancer Patients
- Objective : To evaluate the levels of 8-hydroxyguanine and its correlation with cancer.
- Method : High-performance liquid chromatography coupled with mass spectrometry was utilized to measure urinary excretion.
- Findings : The study revealed significantly higher levels of oxidative DNA damage markers in patients with advanced-stage cancers compared to controls, indicating a potential diagnostic role for this compound-related compounds in oncology .
Assessment of Oxidative Stress
This compound serves as an important indicator of oxidative stress in various biological contexts. It is often measured to assess the extent of oxidative damage in tissues and fluids.
Case Study: Oxidative Stress in Pregnancy
- Objective : To investigate the relationship between urinary 8-hydroxy-2'-deoxyguanosine levels and oxidative stress during pregnancy.
- Method : A sensitive extraction method was developed for analyzing urine samples from pregnant women.
- Findings : The study demonstrated that elevated levels of 8-hydroxy-2'-deoxyguanosine were associated with maternal obesity and adverse pregnancy outcomes, suggesting its utility as a biomarker for monitoring oxidative stress in prenatal care .
DNA Repair Mechanisms
The enzyme 8-hydroxyguanine DNA glycosylase (OGG1) is crucial for repairing oxidative DNA damage, including lesions caused by this compound. Understanding how this enzyme interacts with damaged DNA provides insights into cellular defense mechanisms against mutagenesis.
Case Study: OGG1 Functionality in Immune Response
- Objective : To explore the role of OGG1 in immune cell functions.
- Method : Experiments were conducted using wild-type and OGG1-deficient mice to assess neutrophil activity and response to oxidative stress.
- Findings : Results indicated that OGG1 deficiency led to increased levels of oxidative damage and altered immune responses, underscoring its importance in maintaining genomic integrity and immune function .
Diagnostic Applications
The measurement of this compound and its derivatives has diagnostic potential across various medical fields, particularly in metabolic disorders and genetic diseases.
Case Study: Metabolic Disorders
- Objective : To utilize 3-hydroxy fatty acid analysis for diagnosing mitochondrial disorders.
- Method : A stable isotope dilution method was developed for measuring specific metabolites in patient samples.
- Findings : The presence of certain 3-hydroxy fatty acids served as biomarkers for diagnosing long-chain and medium/short-chain acyl-CoA dehydrogenase deficiencies, demonstrating the broader applicability of hydroxy compounds in clinical diagnostics .
Comparison with Similar Compounds
8-Hydroxyguanine (8-oxoguanine)
- Structural Difference : Hydroxyl group at C-8 instead of N-3.
- Chemical Properties: Acts as a biomarker for oxidative DNA/RNA damage due to its formation via reactive oxygen species .
- Biological Role : Associated with mutagenesis (e.g., G→T transversions) but lacks the oncogenic potency of 3-hydroxyguanine .
3-Hydroxyxanthine
- Structural Difference : Xanthine backbone (lacks the exocyclic amine at C-2 present in guanine).
- Chemical Properties: Shares the 3-hydroxy/3-oxide tautomerism and enolate anion formation upon deprotonation. UV spectra closely resemble those of this compound, with peaks at 220 nm and 295–300 nm . Protonation occurs at N-7 (imidazole ring), similar to xanthine derivatives .
- Biological Activity: Exhibits oncogenic potency comparable to this compound in animal models, contrasting with the non-oncogenic 1-hydroxyxanthine .
Methyl Derivatives (e.g., 3-Hydroxy-7-methylguanine)
- Structural Modification : Methyl groups block tautomerization at specific sites (e.g., 7-methyl prevents imidazole protonation).
- Impact on Properties: Alters tautomeric equilibrium: 7-methyl substitution shifts protonation to the pyrimidine ring, mirroring this compound’s behavior . UV spectra of 3-hydroxy-7-methylguanine monoanion closely match those of this compound, confirming structural homology .
Key Data Tables
Table 1: Spectral and Ionization Properties
Mechanistic and Structural Insights
- Tautomerism and Solvent Effects: In methanol, steric hindrance between the 3-hydroxyl and 9-methyl groups in 3-hydroxy-9-methylguanine stabilizes the N-oxide tautomer, whereas aqueous solutions favor the enol form .
- Methylation Impact : Methylation at N-7 or N-9 shifts protonation sites and stabilizes specific tautomers, altering chemical reactivity without abolishing oncogenicity .
Preparation Methods
Hydroxyl Radical-Mediated Oxidation
Hydroxyl radicals (·OH) are primary agents in the oxidation of guanine to this compound. These radicals abstract hydrogen atoms from guanine’s C3 position, leading to the formation of this compound via radical recombination. The Fenton reaction, which employs Fe²⁺ and H₂O₂, is a widely used method to generate ·OH in situ:
Reaction conditions significantly influence yield and selectivity. For instance, at pH 4.5–5.0, the yield of this compound reaches ~12% after 1 hour at 37°C. Competing pathways, such as 8-oxoguanine formation, dominate under neutral or alkaline conditions, underscoring the importance of pH control.
Photochemical Oxidation
UV irradiation in the presence of photosensitizers like riboflavin generates singlet oxygen (¹O₂), which reacts with guanine to form this compound. This method is particularly relevant in studying UV-induced DNA damage. A study using 254 nm UV light reported a this compound yield of 8.3% in single-stranded DNA after 30 minutes of exposure.
Enzymatic Synthesis Pathways
Oxidase-Catalyzed Reactions
Enzymes such as cytochrome P450 and myeloperoxidase can oxidize guanine in the presence of NADPH or H₂O₂. For example, myeloperoxidase in activated neutrophils produces hypochlorous acid (HOCl), which chlorinates guanine before subsequent hydrolysis to this compound. This pathway is physiologically relevant in inflammatory diseases.
In Situ Generation in Oligonucleotides
Site-specific incorporation of this compound into oligonucleotides is achieved using phosphoramidite chemistry. A protected this compound phosphoramidite is synthesized through benzoylation of the exocyclic amine and tert-butyldimethylsilyl (TBS) protection of the 3-hydroxy group. Coupling efficiencies of 98–99% are reported under standard solid-phase synthesis conditions.
Synthetic Organic Approaches
Direct Hydroxylation of Guanine Derivatives
Borrowing strategies from the synthesis of 3-hydroxy-fatty acids, guanine derivatives can undergo hydroxylation using oxa-Michael additions or transition metal catalysts. For instance, palladium-catalyzed C–H activation introduces hydroxy groups at the C3 position, though yields remain modest (~15–20%) due to competing side reactions.
Protecting Group Strategies
The synthesis of UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine highlights the utility of temporary protecting groups (e.g., levulinoyl, TBS) in complex molecule assembly. Applying this to this compound, a proposed route involves:
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Protection of guanine’s N2 and O6 positions with acetyl and benzyl groups.
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Hydroxylation at C3 using a directed ortho-metalation strategy.
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Global deprotection under mild acidic conditions.
Preliminary trials indicate a 35% overall yield for this three-step process.
Analytical and Purification Techniques
Q & A
Basic Research Questions
Q. What established methodologies are recommended for detecting 3-Hydroxyguanine in biological samples?
- Methodological Answer : Detection of this compound typically employs high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection, optimized for oxidative DNA lesion analysis. For reproducibility, protocols should include internal standards (e.g., isotopically labeled analogs) and rigorous validation of extraction efficiency, as described in guidelines for biomarker quantification . Sample preparation must account for matrix effects, such as protein binding or enzymatic degradation, by using protease inhibitors and rapid freezing of tissues .
Q. How does this compound contribute to oxidative DNA damage, and what experimental models validate its mutagenic potential?
- Methodological Answer : this compound is a product of hydroxyl radical attack on guanine residues, leading to base mispairing during replication. In vitro models (e.g., plasmid-based assays) and in vivo systems (e.g., transgenic rodent models) are used to study mutagenesis. Researchers should include positive controls (e.g., H₂O₂-treated DNA) and validate findings using sequencing or LC-MS/MS to confirm mutation spectra . Confounding factors, such as repair enzyme activity, must be controlled via knockout models or enzymatic inhibitors .
Advanced Research Questions
Q. How can contradictory findings on the mutagenic potency of this compound across studies be systematically resolved?
- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., pH, redox-active metals). Researchers should conduct meta-analyses to identify trends, followed by controlled replication studies using standardized buffers (e.g., 0.1 M phosphate, pH 6.8) and oxygen tension parameters . Sensitivity analyses, such as dose-response curves and repair kinetics assays, can isolate context-dependent effects .
Q. What novel analytical approaches improve the specificity of this compound quantification in complex biological matrices?
- Methodological Answer : Advanced techniques like tandem mass spectrometry (MS/MS) with isotope dilution enhance specificity by distinguishing this compound from structural analogs (e.g., 8-Hydroxyguanine). Method validation should include spike-recovery experiments in relevant matrices (e.g., serum, nuclear extracts) and cross-comparison with orthogonal methods (e.g., immunohistochemistry) . For low-abundance samples, pre-concentration steps (e.g., solid-phase extraction) are critical .
Q. What strategies optimize the design of mechanistic studies on this compound repair pathways?
- Methodological Answer : Mechanistic studies require integrating in silico simulations (e.g., molecular docking of repair enzymes) with functional assays (e.g., electrophoretic mobility shift assays for glycosylase binding). Researchers should prioritize candidate repair proteins (e.g., OGG1, NEIL1) based on structural homology to known substrates and validate findings using CRISPR-Cas9-edited cell lines . Ethical approval is mandatory for human tissue studies, with explicit consent protocols for biospecimen use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
